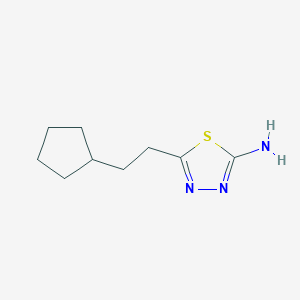

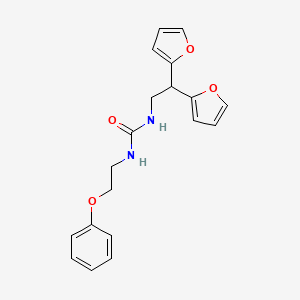

![molecular formula C21H19N3O5 B2936359 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-29-5](/img/structure/B2936359.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antitrypanosomal Activity

Research has shown that derivatives of oxadiazole N-oxide, benzo[1,2-c]1,2,5-oxadiazole N-oxide, and quinoxaline di-N-oxide exhibit in vitro antitrypanosomal activity against Trypanosoma cruzi. These compounds' effectiveness suggests their potential as antichagasic drugs, with activities associated with their ability to undergo facile monoelectronation of the N-oxide moiety. Such findings highlight the role of structural components similar to those in N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide in medicinal chemistry, particularly for treating Chagas disease (Cerecetto et al., 1999).

Quinone Oxidoreductase 1 (NQO1) in Carcinogenesis

NQO1 is a flavoprotein involved in the metabolic detoxification of quinones and their derivatives, protecting against quinone-induced oxidative stress and mutagenicity. Research on NQO1-deficient mice has shown increased susceptibility to carcinogenesis induced by benzo[a]pyrene, a compound structurally related to quinones. This emphasizes the importance of enzymes like NQO1 in cellular defense mechanisms against cancer-inducing agents and the potential relevance of studying compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide in understanding their interaction with such enzymes (D. J. Long et al., 2000).

Synthesis and Characterization of Quinoxalines

The synthesis and characterization of quinoxalines, including methods such as oxidative cyclization, have been explored for their unique pharmacological applications. Such studies provide a foundation for understanding the chemical behavior and potential applications of structurally similar compounds in drug development and other areas of chemical research (Md. Serajul Haque Faizi et al., 2018).

Benzimidazoles and Quinoxalines Synthesis

The synthesis of benzimidazoles and quinoxalines from aromatic diamines demonstrates the versatility of these compounds in pharmaceutical and chemical industries. Research in this area may offer insights into the potential synthesis pathways and applications of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (Toni Hille et al., 2014).

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .

Mode of Action

It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It is known that similar compounds have effects on microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, disrupting the growth and proliferation of cancer cells.

Result of Action

The result of the compound’s action is the disruption of normal cell cycle progression, leading to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This can inhibit the growth and proliferation of cancer cells, potentially leading to a reduction in tumor size.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.

This compound and similar ones may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of such molecules .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c25-18-6-3-13-9-15(8-12-2-1-7-24(18)19(12)13)23-21(27)20(26)22-14-4-5-16-17(10-14)29-11-28-16/h4-5,8-10H,1-3,6-7,11H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRSIRHIVPCIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

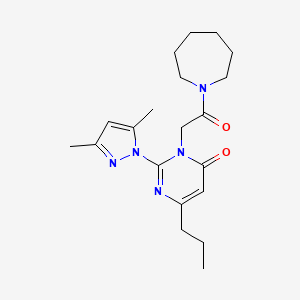

![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)

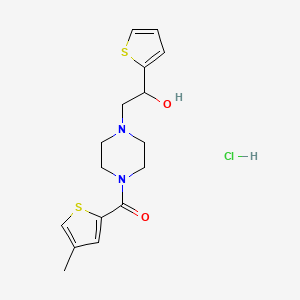

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)

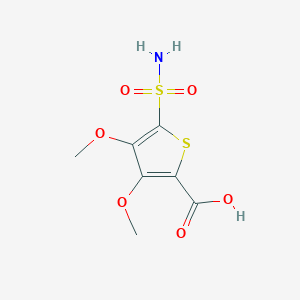

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)

![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)